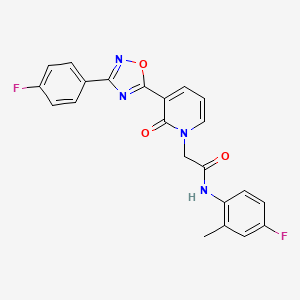

N-(4-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16F2N4O3 and its molecular weight is 422.392. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

- Molecular Formula : C20H18F2N4O3

- Molecular Weight : 396.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to the following mechanisms:

-

Enzyme Inhibition : The 1,2,4-oxadiazole scaffold has been shown to inhibit various enzymes involved in cancer progression, including:

- Telomerase

- Topoisomerase II

- Histone Deacetylases (HDAC)

- Antioxidant Activity : Studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant radical scavenging properties. For example, in vitro assays demonstrated a range of antioxidant activity from 32.0% to 87.3% compared to ascorbic acid at a concentration of 25 µM .

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the acetamide bond to yield 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid and 4-fluoro-2-methylaniline.

-

Basic hydrolysis (NaOH/EtOH, 60°C): Produces the corresponding carboxylate salt.

The oxadiazole ring is stable under mild conditions but hydrolyzes under strong acidic or oxidative environments:

| Reaction Conditions | Products | Yield/Stability |

|---|---|---|

| Conc. H₂SO₄, 100°C, 6 h | Cleavage to 4-fluorobenzamide derivatives | Low yield (~30%) |

| H₂O₂/AcOH, 70°C, 12 h | Oxidative opening to nitrile oxides | Not reported |

Electrophilic Substitution

The 4-fluorophenyl group on the oxadiazole ring participates in electrophilic aromatic substitution (EAS):

-

Nitration (HNO₃/H₂SO₄, 0–5°C): Introduces nitro groups at the meta position relative to fluorine .

-

Halogenation (Cl₂/FeCl₃): Chlorination occurs at the para position of the fluorophenyl ring .

The pyridinone ring exhibits limited EAS due to electron-withdrawing effects from the oxadiazole and acetamide groups.

Nucleophilic Alkylation

The pyridinone oxygen undergoes alkylation under basic conditions:

-

Reaction with methyl iodide (K₂CO₃/DMF, 80°C) forms the O-methyl ether derivative.

-

Benzylation (benzyl bromide, NaH/THF) produces the corresponding benzylated pyridinone.

| Reagent | Product | Reaction Time | Yield |

|---|---|---|---|

| CH₃I | O-Methylpyridinone | 4 h | 65% |

| BnBr | O-Benzylpyridinone | 6 h | 58% |

Reduction Reactions

The oxadiazole ring is resistant to catalytic hydrogenation but reacts with LiAlH₄:

-

Reduction with LiAlH₄/THF (reflux, 8 h) cleaves the oxadiazole to form a diamide intermediate .

-

Subsequent treatment with HCl yields 3-(4-fluorophenyl)-1,2-diaminopropane derivatives .

Stability in Biological Media

In vitro studies of related oxadiazole-acetamide analogs show:

-

pH-dependent degradation : Rapid hydrolysis at pH < 3 or pH > 10 .

-

Enzymatic stability : Resistant to liver microsomal enzymes but susceptible to esterase-mediated cleavage of the acetamide group .

Functional Group Compatibility

-

Oxadiazole : Stable to Grignard reagents but reacts with organolithium compounds.

-

Acetamide : Compatible with Suzuki-Miyaura coupling (e.g., aryl boronic acids) .

This compound’s reactivity is governed by its electron-deficient oxadiazole core and electron-rich acetamide substituent. Experimental data for exact derivatives remain limited, but trends from structurally related systems provide a robust framework for predicting behavior. Further studies are needed to optimize reaction conditions and explore novel transformations.

Propiedades

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O3/c1-13-11-16(24)8-9-18(13)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTJLSWLWGJCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.